N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]-2-oxo-2H-chromene-3-carboxamide
Description
N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]-2-oxo-2H-chromene-3-carboxamide is a hybrid heterocyclic compound combining a pyrazole and coumarin (chromene-2-one) scaffold linked via a carboxamide bond.
Properties
IUPAC Name |
N-(5-methyl-2-propan-2-ylpyrazol-3-yl)-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c1-10(2)20-15(8-11(3)19-20)18-16(21)13-9-12-6-4-5-7-14(12)23-17(13)22/h4-10H,1-3H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMRNYFCZRVZWHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC3=CC=CC=C3OC2=O)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]-2-oxo-2H-chromene-3-carboxamide, also known as CCG-351320 or F5087-0232, are yet to be definitively identified
Mode of Action
It has been suggested that it may disrupt rho signaling through functional inhibition of srf transcriptional activity. The data suggest that effects on the coactivator MKL1 are likely, although effects on other SRF regulatory cofactors cannot be ruled out.
Biochemical Pathways
It is suggested that it may interfere with the Rho/SRF pathway, which plays a crucial role in cell growth, differentiation, and apoptosis
Comparison with Similar Compounds
Broader Context: Comparison with Non-Pyrazole Analogs
describes peptidomimetic aldehydes (e.g., N-((S)-1-oxo-1-...-dioxine-5-carboxamide) with carboxamide linkages but entirely distinct backbones (pyrrolidinone, indole). These compounds emphasize:
- Functional Diversity: Carboxamide groups are versatile in drug design but require tailored scaffolds for target specificity. The peptidomimetics likely target proteases, whereas the pyrazole-coumarin hybrid may prioritize kinase or receptor interactions .
- Synthetic Complexity: The target compound’s synthesis is less laborious than peptidomimetics, which involve stereochemical control and multi-step peptide couplings .
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